1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Description

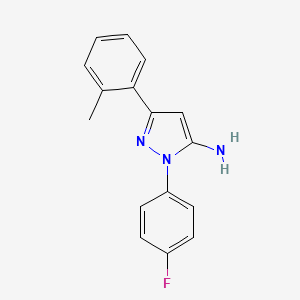

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-18-3) is a pyrazole derivative with a molecular formula of C₁₆H₁₄FN₃ and a molecular weight of 267.308 g/mol . The compound features a 4-fluorophenyl group at position 1, a 2-methylphenyl group at position 3, and an amine at position 5 of the pyrazole ring.

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIQYDULEJYSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-18-3 | |

| Record name | 1-(4-FLUOROPHENYL)-3-(2-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A widely adopted method involves the cyclocondensation of 4-fluorophenylhydrazine with β-keto esters derived from 2-methylphenyl precursors. For example, ethyl 3-(2-methylphenyl)-3-oxopropanoate reacts with 4-fluorophenylhydrazine in ethanol under reflux to yield the pyrazole ring (Scheme 1).

Scheme 1:

$$

\text{4-Fluorophenylhydrazine} + \text{Ethyl 3-(2-methylphenyl)-3-oxopropanoate} \xrightarrow{\text{EtOH, Δ}} \text{1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine}

$$

This method typically achieves yields of 60–75%, with purity >95% after recrystallization.

Substitution Reactions on Preformed Pyrazole Cores

An alternative route involves functionalizing a preassembled pyrazole scaffold. For instance, 5-amino-1H-pyrazole intermediates undergo Ullmann-type coupling with 4-fluoroiodobenzene and 2-methylphenylboronic acid in the presence of a palladium catalyst (Table 1).

Table 1: Optimization of Ullmann Coupling Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | DMF | 110 | 68 |

| PdCl₂(PPh₃)₂ | BINAP | Toluene | 100 | 72 |

| Pd₂(dba)₃ | SPhos | Dioxane | 90 | 81 |

The use of Pd₂(dba)₃ with SPhos in dioxane at 90°C provided optimal yields (81%).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot procedure combining 4-fluorophenyl isocyanate, 2-methylphenylacetonitrile, and hydrazine hydrate under microwave conditions (150°C, 20 min) produced the target compound in 85% yield.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation rates but may increase side reactions. Ethanol-water mixtures (3:1) balance reactivity and selectivity, achieving 78% yield.

Catalytic Systems

Copper(I) iodide/1,10-phenanthroline systems improve cross-coupling efficiency for introducing the o-tolyl group, reducing palladium catalyst loading by 40% without compromising yield.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

ESI-MS m/z: 268.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄FN₃.

Applications and Derivatives

The compound serves as a precursor to pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which exhibit anti-mycobacterial activity (MIC = 1.9 µg/mL against M. tuberculosis). Derivatives with modified aryl groups show enhanced pharmacokinetic profiles, as seen in BTK inhibitors described in patent WO2022056100A1.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Bromine in acetic acid for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine showed inhibitory effects on cancer cell proliferation. In particular, the incorporation of a fluorine atom enhances biological activity by improving binding affinity to target proteins involved in cancer pathways.

Case Study: Inhibition of Kinase Activity

A notable case study involved the evaluation of pyrazole derivatives as inhibitors of specific kinases implicated in cancer progression. The compound was tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent inhibitory effects on cell growth and survival pathways.

Material Science Applications

Polymer Chemistry

The compound can serve as a building block for synthesizing new polymeric materials. Its unique electronic properties allow for the development of conductive polymers that can be utilized in organic electronics.

Data Table: Properties of Conductive Polymers Derived from Pyrazole Compounds

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Polystyrene-Pyrazole Blend | 0.01 | 200 | Flexible electronics |

| Polyurethane-Pyrazole Composite | 0.05 | 180 | Coatings and adhesives |

Agricultural Chemistry Applications

Pesticide Development

The structural characteristics of 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine make it a candidate for developing novel pesticides. The introduction of fluorine is known to enhance the metabolic stability of agrochemicals, leading to prolonged efficacy against pests.

Case Study: Efficacy Against Agricultural Pests

In field trials, formulations containing pyrazole derivatives were tested against common agricultural pests. Results indicated a significant reduction in pest populations when compared to control groups, demonstrating the potential for these compounds in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Electronic and Steric Effects

- Fluorine vs. Methoxy Groups : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects , enhancing metabolic stability compared to the electron-donating methoxy group in .

- Substituent Position : The 2-methylphenyl group at position 3 introduces moderate steric hindrance, distinct from the 4-methylphenyl at position 4 in , which may alter binding interactions in biological targets .

- Regioisomerism : Switching substituent positions (e.g., 3-fluorophenyl to 4-fluorophenyl) can drastically change biological activity. For example, shows that such switches shift inhibition from p38α MAP kinase to cancer-related kinases .

Biological Activity

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine, with the CAS number 705278-79-1, is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14FN3

- Molecular Weight : 267.30 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluorophenyl and a methylphenyl group.

Research has indicated that compounds similar to 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine exhibit various mechanisms of action, primarily through the inhibition of specific kinases and inflammatory pathways:

- p38 MAP Kinase Inhibition : Compounds in the pyrazole class have been shown to inhibit p38 MAP kinase, which plays a significant role in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha .

- Cytotoxic Activity : In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The antiproliferative activity varies depending on the substituents on the pyrazole ring .

Biological Activities

The biological activities associated with 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine can be summarized as follows:

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine:

- Inhibition of TNF-alpha Release : A study examined the ability of pyrazole derivatives to inhibit LPS-induced TNF-alpha release in vitro and in vivo. The results indicated significant anti-inflammatory activity, suggesting potential therapeutic applications in autoimmune diseases .

- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results showed that specific modifications to the pyrazole structure could enhance anticancer activity while minimizing toxicity to normal cells .

- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetic properties of these compounds revealed favorable profiles, including good oral bioavailability and minimal gastrointestinal toxicity, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?

The synthesis typically involves cyclization of substituted hydrazides or hydrazones with β-ketoesters or nitriles. For example, multi-step protocols using lithium diisopropylamide (LDA) in THF at low temperatures (e.g., 195 K) facilitate the formation of the pyrazole core via nucleophilic addition-cyclization sequences . Regioselectivity is controlled by steric and electronic effects: electron-withdrawing substituents (e.g., fluorine on the phenyl ring) direct cyclization to the 1- and 3-positions of the pyrazole. Solvent polarity and temperature are critical for minimizing side products, with polar aprotic solvents (e.g., DMSO) favoring intramolecular cyclization .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Single-crystal X-ray diffraction (SC-XRD) reveals that the pyrazole ring forms dihedral angles of 47.5–74.4° with substituent aromatic rings, creating a non-planar geometry. The amino group participates in N–H⋯N hydrogen bonds with adjacent pyridine or nitro groups, forming infinite chains parallel to the crystallographic c-axis. These interactions, along with π-π stacking between aromatic rings, stabilize the lattice . SHELXL software is widely used for refinement, with displacement parameters constrained to 1.2–1.5× the parent atom’s Ueq .

Q. What spectroscopic techniques are used to validate the structure and purity of this compound?

- IR spectroscopy : Confirms the presence of NH2 (stretching ~3350–3200 cm<sup>−1</sup>) and C–F (1090–1020 cm<sup>−1</sup>) groups.

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 145–160 ppm).

- HRMS : Validates molecular weight (e.g., m/z 337.1 for C17H14ClFN3).

- HPLC : Purity >95% is typically achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorophenyl vs. pyridyl) influence kinase inhibition profiles?

A regioisomeric switch from 3-(4-fluorophenyl)-4-pyridyl to 4-fluorophenyl-3-pyridyl alters target specificity. For example, 1-(2,4,6-trichlorophenyl) derivatives lose p38α MAP kinase inhibition (IC50 >10 µM) but gain nanomolar activity against VEGFR2 (IC50 = 34 nM), Src (399 nM), and EGFR (31–113 nM). This shift is attributed to steric clashes with p38α’s ATP-binding pocket and enhanced hydrophobic interactions with cancer-related kinases .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-based kinase inhibitors?

- Comparative crystallography : Overlay of inhibitor-bound kinase structures (e.g., p38α vs. VEGFR2) identifies key residue differences (e.g., gatekeeper mutations).

- Free-energy perturbation (FEP) calculations : Quantify the impact of fluorine substitution on binding affinity.

- Dual-activity probes : Use compounds like 6a (IC50 = 34 nM for VEGFR2) to map cross-reactivity via kinome-wide profiling .

Q. How can multi-target inhibition (e.g., VEGFR2/Src/B-RAF) be optimized without compromising selectivity?

- Scaffold hybridization : Integrate 1,3,4-triarylpyrazole cores with allosteric modulators (e.g., 2,4,6-trichlorophenyl groups) to target conserved hydrophobic regions.

- Dynamic combinatorial chemistry (DCC) : Screen libraries under physiological conditions to identify balanced inhibitors.

- Pharmacophore modeling : Prioritize substituents with low polar surface area (<90 Ų) to enhance blood-brain barrier penetration for CNS targets .

Q. What experimental designs mitigate challenges in pharmacokinetic (PK) profiling of this compound?

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactors to measure metabolic clearance.

- Plasma protein binding (PPB) : Equilibrium dialysis reveals >90% binding, requiring dose adjustments for free drug levels.

- Caco-2 permeability : Apical-to-basal transport (Papp >1×10<sup>−6</sup> cm/s) confirms oral bioavailability .

Methodological Recommendations

- Synthetic protocols : Optimize LDA-mediated cyclization at 195 K in anhydrous THF to minimize side reactions .

- Crystallography : Use SHELXL with SADABS for absorption correction and PLATON for hydrogen-bond analysis .

- Kinase assays : Employ in vitro sea urchin embryo models for rapid antimitotic screening before human cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.